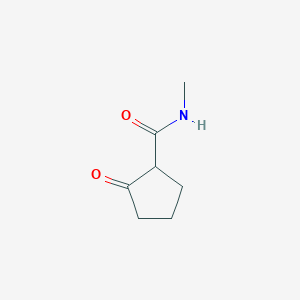

N-Methyl-2-oxocyclopentane-1-carboxamide

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of N-Methyl-2-oxocyclopentane-1-carboxamide involves several methods. One common approach is the Michael addition of a suitable nucleophile to a β-ketoamide precursor. Researchers have explored various reagents and conditions to achieve efficient synthesis . Additionally, the compound can be prepared through other synthetic routes, including acylation reactions or cyclization of appropriate precursors .

Chemical Reactions Analysis

N-Methyl-2-oxocyclopentane-1-carboxamide participates in various chemical reactions. Notably, it serves as a Michael acceptor in conjugate addition reactions. The carbonyl group allows nucleophilic attack, leading to the formation of new carbon-carbon bonds. Researchers have explored its reactivity with different nucleophiles, such as enolates, amines, and thiols .

Physical And Chemical Properties Analysis

Applications De Recherche Scientifique

Anticonvulsant Applications

N-Methyl-tetramethylcyclopropyl carboxamide (M-TMCD), a compound related to N-Methyl-2-oxocyclopentane-1-carboxamide, has been studied for its anticonvulsant activity. Investigations in rodent models of human epilepsy suggest promising anticonvulsant properties, although its potential for inducing neural tube defects and neurotoxicity was also evaluated (Isoherranen et al., 2002).

Chemical Synthesis

The compound has been a focus in the synthesis of various chemical structures. For instance, Shen Zhi-qin (2002) reported a synthetic route for Amino-1-methyl-3-n-propylpyrazole-5-carboxamide, starting from 2-pentanone, which is relevant to the compound (Shen Zhi-qin, 2002).

Gene Expression Inhibition

N-[3, 5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5-yl]carboxamide, an inhibitor of transcription mediated by both NF-kappaB and AP-1 transcription factors, has been studied to understand the structure-activity relationship. This research provides insights into the modifications of similar compounds to improve potential oral bioavailability (Palanki et al., 2000).

Catalytic Aminocarbonylation

N-Methyl-2-oxocyclopentane-1-carboxamide derivatives have been used in catalytic aminocarbonylation reactions. Müller et al. (2005) explored amino acid methyl esters as amine nucleophiles in palladium-catalyzed aminocarbonylation, leading to the formation of 2-oxo-carboxamide type derivatives (Müller et al., 2005).

Drug Metabolism and Pharmacokinetics

In drug discovery, N-Methyl-2-oxocyclopentane-1-carboxamide derivatives have been used to investigate drug metabolism and disposition. Monteagudo et al. (2007) used 19F-nuclear magnetic resonance (NMR) to support the selection of drug candidates for further development, demonstrating the compound's relevance in pharmacokinetic studies (Monteagudo et al., 2007).

Orientations Futures

Propriétés

IUPAC Name |

N-methyl-2-oxocyclopentane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2/c1-8-7(10)5-3-2-4-6(5)9/h5H,2-4H2,1H3,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBXHFKYMBGGDLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1CCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00603136 | |

| Record name | N-Methyl-2-oxocyclopentane-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00603136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Methyl-2-oxocyclopentane-1-carboxamide | |

CAS RN |

82634-76-2 | |

| Record name | N-Methyl-2-oxocyclopentane-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00603136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Oxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-7-carbaldehyde](/img/structure/B1612222.png)

![2-Methylbenzo[d]oxazole-5-carbaldehyde](/img/structure/B1612227.png)

![4H-Imidazo[4,5-C]pyridine](/img/structure/B1612231.png)

![4'-(Methylsulfonyl)[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B1612232.png)